N,N-dihexyl-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N~3~,N~3~-DIHEXYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. The specific structure of N3,N~3~-DIHEXYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE includes a chromene core with a carboxamide group, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~-DIHEXYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with dihexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for N3,N~3~-DIHEXYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N~3~,N~3~-DIHEXYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxamide group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
N~3~,N~3~-DIHEXYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N3,N~3~-DIHEXYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides. This inhibition reduces fat absorption and can aid in weight management .
Comparison with Similar Compounds
Similar Compounds
N-(2-NITROPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE: Another coumarin derivative with similar structural features but different substituents.
N,N-Dihexyl-2-oxo-2H-chromene-3-carboxamide: A closely related compound with similar biological activities.
Uniqueness
N~3~,N~3~-DIHEXYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific dihexyl substitution, which can influence its lipophilicity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C22H31NO3 |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
N,N-dihexyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H31NO3/c1-3-5-7-11-15-23(16-12-8-6-4-2)21(24)19-17-18-13-9-10-14-20(18)26-22(19)25/h9-10,13-14,17H,3-8,11-12,15-16H2,1-2H3 |
InChI Key |
KRTYKJZNFGMMCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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